molecular formula C9H5NO B041887 1-Benzofuran-2-carbonitrile CAS No. 41717-32-2

1-Benzofuran-2-carbonitrile

Cat. No.: B041887
CAS No.: 41717-32-2
M. Wt: 143.14 g/mol
InChI Key: ZQGAXHXHVKVERC-UHFFFAOYSA-N
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Description

1-Benzofuran-2-carbonitrile is an organic compound characterized by a benzofuran ring with a nitrile group attached to the second carbon atom.

Preparation Methods

1-Benzofuran-2-carbonitrile can be synthesized through several methods. One common approach involves the reaction of benzofuran with a cyanide source, such as sodium cyanide or potassium cyanide, under specific conditions . The reaction typically occurs at room temperature and results in the formation of the desired product. Industrial production methods may involve more complex procedures to ensure high yield and purity .

Chemical Reactions Analysis

1-Benzofuran-2-carbonitrile undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide . The major products formed from these reactions vary based on the specific conditions and reagents employed.

Scientific Research Applications

1-Benzofuran-2-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Benzofuran-2-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

1-Benzofuran-2-carbonitrile can be compared with other benzofuran derivatives, such as:

  • 2-Benzofuran-3-carbonitrile
  • 3-Benzofuran-2-carbonitrile
  • 4-Benzofuran-2-carbonitrile

These compounds share a similar core structure but differ in the position of the nitrile group.

Properties

IUPAC Name

1-benzofuran-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5NO/c10-6-8-5-7-3-1-2-4-9(7)11-8/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQGAXHXHVKVERC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20194516
Record name 2-Benzofurancarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20194516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41717-32-2
Record name 2-Benzofurancarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=41717-32-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Benzofurancarbonitrile
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041717322
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Benzofurancarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20194516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-BENZOFURAN-2-CARBONITRILE
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Synthesis routes and methods

Procedure details

Potassium carbonate (65.2 g) was added to a DMF solution (500 ml) of (2-formylphenyl)oxyacetonitrile (38 g), which was stirred at 60° C. for 2.5 hours. Water was added to the reaction mixture, which was extracted with diethyl ether. The organic layer was washed with water and a saturated aqueous sodium chloride solution, then dried and concentrated. The residue was purified by silica gel column chromatography (eluent: hexane/ethyl acetate=10/1) to obtain the entitled compound (14.5 g).
Quantity
65.2 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
reactant
Reaction Step One
Quantity
38 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the structural significance of the tetrahydrofuran ring in 3-(2-Oxo-2,3,4,5-tetrahydrofuran-3-yl)-1-benzofuran-2-carbonitrile?

A1: In the crystal structure of 3-(2-Oxo-2,3,4,5-tetrahydrofuran-3-yl)-1-benzofuran-2-carbonitrile, the tetrahydrofuran (THF) ring adopts an envelope conformation. [] This means that four of the five atoms in the ring are coplanar, while one methylene carbon atom protrudes out of the plane, resembling an envelope flap. The dihedral angle between this THF ring and the planar benzofuran system varies between the two crystallographically independent molecules in the asymmetric unit, measuring 70.85° and 89.59°. [] This conformational characteristic may influence the molecule's interactions with other molecules and its overall chemical behavior.

Q2: How does 5-amino-1,2-dihydro[1]benzofuro[3,2-d]furo[2,3-b]pyridine, a derivative of 1-benzofuran-2-carbonitrile, react with different reagents?

A2: The research highlights the reactivity of 5-amino-1,2-dihydro[1]benzofuro[3,2-d]furo[2,3-b]pyridine, a compound synthesized from a 3-(3-cyanopropoxy)[1]benzofuran-2-carbonitrile precursor using potassium tert-butoxide. [] When the 5-amino group is converted into a 5-chloro substituent, the resulting compound exhibits interesting reactivity. Specifically, it undergoes a ring-opening reaction at the dihydrofuran moiety upon treatment with specific reagents. [] This ring-opening reaction allows for further chemical modifications and could be valuable in synthesizing diverse compounds with potentially different biological activities.

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